molecular formula C13H11NOS B1148751 Thiosalicylanilide CAS No. 18205-99-7

Thiosalicylanilide

Cat. No.: B1148751
CAS No.: 18205-99-7
M. Wt: 229.29754
Attention: For research use only. Not for human or veterinary use.
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Description

Thiosalicylanilide is a research compound belonging to the salicylanilide class, which is known for a wide spectrum of pharmacological activities. While specific studies on this compound are limited, salicylanilide derivatives have demonstrated significant research value in areas such as oncology, neurology, and infectious diseases. Related compounds are investigated as potential acetylcholinesterase (AChE) inhibitors, which is a key target in neurological research for conditions like Alzheimer's disease . Other salicylanilides, such as niclosamide, have shown potent anticancer properties in preclinical studies, with mechanisms of action that include uncoupling mitochondrial oxidative phosphorylation and modulating signaling pathways like STAT3, NF-κB, and mTOR . The presence of a thio (sulfur) group in this compound may influence its lipophilicity and binding affinity, potentially altering its bioactivity and research applications compared to oxygen-based analogues. Researchers are exploring this compound for its potential enzyme inhibitory effects and cytotoxic activity against various cell lines. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other clinical use in humans or animals, and it is not for personal consumption.

Properties

CAS No.

18205-99-7

Molecular Formula

C13H11NOS

Molecular Weight

229.29754

Synonyms

BenzaMide, 2-Mercapto-N-phenyl-

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursors

This compound is synthesized via nucleophilic substitution, where the hydroxyl group of salicylanilide (HOC₆H₄CONHPh) is replaced by a thiol (-SH) group. This typically involves reacting salicylanilide with phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent under anhydrous conditions. The reaction proceeds in toluene or xylene at elevated temperatures (110–130°C), yielding this compound after 6–12 hours.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent choice : Aromatic solvents like toluene minimize side reactions.

  • Temperature control : Prolonged heating above 130°C promotes decomposition, while lower temperatures extend reaction times.

  • Stoichiometry : A 1:1 molar ratio of salicylanilide to sulfurizing agent ensures complete conversion.

Characterization by Fourier-transform infrared spectroscopy (FTIR) confirms successful thiolation, with disappearance of the O–H stretch (~3200 cm⁻¹) and emergence of S–H vibrations (~2550 cm⁻¹). Microelemental analysis further validates composition, with sulfur content increasing from 0% in salicylanilide to ~10% in this compound.

Microwave-Assisted Synthesis

Enhanced Efficiency and Selectivity

Recent work by Kubicová et al. demonstrates a microwave-assisted method that reduces reaction time to 15–30 minutes. Using a domestic microwave reactor (600 W), salicylanilide and thiourea are irradiated in dimethylformamide (DMF) at 150°C, achieving yields exceeding 85%. Microwave irradiation accelerates molecular collisions, promoting faster kinetics while suppressing side reactions like oxidation.

Comparative Performance Metrics

ParameterTraditional MethodMicrowave Method
Reaction Time6–12 hours15–30 minutes
Yield70–75%85–90%
Energy ConsumptionHighModerate
By-product Formation5–10%<2%

This method’s scalability is limited by microwave cavity size, but it offers a greener alternative due to reduced solvent volumes.

Derivatization and Functionalization

Substituted Thiosalicylanilides

Electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl) groups are introduced at the para or meta positions of the anilide ring to modulate electronic properties. For example, p-chloro-thiosalicylanilide is synthesized by chlorinating salicylanilide prior to thiolation, followed by purification via column chromatography.

Coordination with Transition Metals

This compound reacts with metal precursors like [PtCl₂(PPh₃)₂] to form square-planar complexes. In a typical procedure, equimolar amounts of ligand and metal salt are refluxed in dichloromethane for 4 hours, yielding complexes such as [Pt(TSAnH)₂(PPh₃)₂] (TSAnH = deprotonated this compound). ³¹P NMR spectroscopy reveals cis/trans isomerization, with thermodynamic stability favoring the cis configuration due to reduced steric strain.

Structural and Thermodynamic Characterization

X-ray Crystallography

Single-crystal X-ray structures of platinum complexes (e.g., [Pt(PPh₃)₂(p-Cl-TSAnH)₂]) confirm bidentate S,S-coordination, with Pt–S bond lengths of 2.28–2.31 Å. The thiolate ligands adopt a distorted square-planar geometry, with phenyl rings oriented perpendicularly to minimize steric clashes.

Density Functional Theory (DFT) Studies

DFT calculations compare Gibbs free energies of MS₂P₂ complexes (e.g., [Pt(p-Cl-TSAnH)₂(PPh₃)₂]) versus S,N-chelate systems. The MS₂P₂ configuration is thermodynamically favored by 15–20 kJ/mol due to stronger Pt–S bonds and favorable ligand field stabilization.

Industrial-Scale Considerations

Catalytic Challenges

While zeolite catalysts (e.g., Linde SK-500) enhance H₂S addition to olefins in secondary thiol synthesis , their applicability to this compound remains unexplored. Future studies could investigate zeolite-mediated thiolation to reduce reliance on stoichiometric reagents like Lawesson’s reagent.

Chemical Reactions Analysis

Types of Reactions

Thiosalicylanilide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Thiosalicylanilide and its derivatives exhibit significant antimicrobial properties. Research indicates that compounds in this class can effectively combat various pathogens, including bacteria and fungi. For instance, studies have demonstrated that this compound derivatives possess potent activity against strains of Candida albicans, with some derivatives showing comparable efficacy to established antifungal agents like itraconazole and fluconazole .

2. Anticancer Potential
this compound has been explored as a potential anticancer agent. Its derivatives have shown promise in inhibiting tumor growth through various mechanisms, such as inducing apoptosis and disrupting cellular signaling pathways. For example, certain this compound analogs were evaluated for their cytotoxic effects on cancer cell lines, revealing significant inhibition of cell proliferation and induction of cell death .

3. Anti-inflammatory Properties
Research has indicated that this compound can modulate inflammatory responses. Its use in formulations aimed at reducing inflammation has been studied, highlighting its potential in treating inflammatory diseases .

Environmental Applications

1. Heavy Metal Chelation
this compound has been investigated for its ability to chelate heavy metals in contaminated environments. Its binding properties make it a candidate for remediation strategies aimed at removing toxic metals from soil and water systems .

2. Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Studies suggest that this compound derivatives can act as effective agents against agricultural pests, providing an alternative to conventional pesticides with potentially lower environmental impact .

Material Science Applications

1. Synthesis of Nanomaterials
this compound is utilized in the synthesis of various nanomaterials due to its ability to stabilize metal nanoparticles. This application is particularly relevant in the development of catalysts for chemical reactions and sensors for detecting environmental pollutants .

2. Polymer Chemistry
In polymer science, this compound derivatives have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This incorporation allows for the development of advanced materials suitable for various industrial applications .

Case Studies

Application Area Study Reference Findings
Antimicrobial Effective against Candida albicans; comparable to itraconazole.
Anticancer Significant cytotoxicity against cancer cell lines; induces apoptosis.
Heavy Metal Chelation Effective chelation of heavy metals; potential for environmental remediation.
Pesticidal Activity Demonstrated efficacy against agricultural pests; lower environmental impact compared to conventional pesticides.
Nanomaterials Stabilizes metal nanoparticles; applications in catalysis and sensing.

Mechanism of Action

The mechanism of action of thiosalicylanilide involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thioacetamide: Similar in structure but lacks the aromatic ring.

    Thiosemicarbazide: Contains a similar thiol group but has a different functional group attached to the nitrogen atom.

    Thiourea: Contains a thiol group but has a different overall structure.

Uniqueness

Thiosalicylanilide is unique due to its combination of a thiol group and an aromatic amide group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in various fields .

Q & A

Basic Research: How should I design an experiment to investigate the antimicrobial properties of Thiosalicylanilide?

Methodological Answer:
Begin by defining clear objectives (e.g., testing efficacy against specific bacterial strains). Select variables such as concentration gradients, exposure time, and control groups (e.g., untreated cultures or known antimicrobial agents). Follow reproducibility guidelines: document synthesis protocols, purity verification methods (e.g., HPLC, NMR), and experimental conditions (pH, temperature) in detail . Use standardized assays like broth microdilution for minimum inhibitory concentration (MIC) determination. Include statistical validation (e.g., triplicate trials, ANOVA) to ensure reliability .

Basic Research: What are the key steps for synthesizing and characterizing this compound derivatives?

Methodological Answer:

  • Synthesis : Optimize reaction conditions (solvent, catalyst, temperature) based on precursor reactivity. For novel derivatives, confirm stoichiometry via mass spectrometry .
  • Characterization : Use FT-IR for functional group analysis, 1^1H/13^13C NMR for structural elucidation, and X-ray crystallography for solid-state conformation. Purity must exceed 95% (validated by HPLC) to minimize confounding variables in biological assays .
  • Documentation : Report yield, melting points, and spectral data in supplementary materials to enable replication .

Advanced Research: How can I resolve contradictions in published data on this compound’s mechanism of action?

Methodological Answer:

  • Comparative Analysis : Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent purity, assay type) .
  • Statistical Re-analysis : Apply meta-analytical techniques to pooled data, checking for outliers or methodological biases (e.g., differing bacterial strains) .
  • Mechanistic Probes : Use techniques like fluorescence quenching to study ligand-protein interactions or molecular docking simulations to predict binding sites . Address discrepancies in discussion sections by hypothesizing context-dependent effects (e.g., pH-dependent solubility) .

Advanced Research: What advanced analytical techniques validate this compound’s purity and structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
  • Synchrotron XRD : Resolve crystallographic ambiguities in novel derivatives .
  • Multivariate Calibration Models : Use chemometrics (e.g., PCA) to detect trace impurities in spectroscopic data .

Literature Gap: How can I identify understudied applications of this compound in materials science?

Methodological Answer:

  • Systematic Review : Use databases (Web of Science, SciFinder) with keywords like "this compound AND (coordination polymers OR catalysis)" to map existing studies .
  • Hypothesis Generation : Focus on unexplored properties (e.g., ligand behavior in metal-organic frameworks) or interdisciplinary approaches (e.g., photodynamic therapy) .
  • Pilot Studies : Screen for emergent behaviors (e.g., luminescence, magnetic properties) using combinatorial chemistry .

Methodological Challenges: What strategies ensure reproducibility in this compound-based studies?

Methodological Answer:

  • Detailed Protocols : Publish step-by-step synthesis and assay procedures, including failure cases .
  • Open Data : Share raw spectral files, crystallographic data (CIF), and statistical code in repositories like Zenodo .
  • Collaborative Validation : Partner with independent labs to cross-verify results .

Data Analysis: How do I select appropriate statistical methods for this compound dose-response studies?

Methodological Answer:

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50_{50} values .
  • Error Propagation : Quantify uncertainty in derived parameters (e.g., bootstrap resampling) .
  • Machine Learning : Train models to predict bioactivity trends from structural descriptors (e.g., QSAR) .

Theoretical vs. Experimental Discrepancies: Why might computational models fail to predict this compound’s reactivity?

Methodological Answer:

  • Model Limitations : Address approximations in DFT calculations (e.g., solvent effects, dispersion corrections) .
  • Experimental Calibration : Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .
  • Multi-Scale Modeling : Combine quantum mechanics with molecular dynamics for solvated systems .

Ethical Considerations: What guidelines apply to handling toxicity data for this compound?

Methodological Answer:

  • Data Transparency : Disclose all adverse effects, even if statistically insignificant, in supplementary files .
  • Safety Protocols : Follow institutional biosafety guidelines (e.g., BSL-2 for antimicrobial testing) .
  • Ethical Review : Obtain IRB approval if human cell lines are used .

Interdisciplinary Approaches: How can this compound research integrate computational and experimental chemistry?

Methodological Answer:

  • Hybrid Workflows : Use DFT-predicted reaction pathways to guide synthetic routes .
  • High-Throughput Screening : Pair automated synthesis with robotic assay platforms for rapid iteration .
  • Data Fusion : Combine spectroscopic data with computational descriptors via multivariate analysis .

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